Product packaging for Dimethylamine-SPDB(Cat. No.:CAS No. 1193111-73-7)

Dimethylamine-SPDB

Cat. No.: B1427073
CAS No.: 1193111-73-7
M. Wt: 369.5 g/mol
InChI Key: DVABDPJDROOSBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Evolution and Therapeutic Potential of Antibody-Drug Conjugates in Oncology

The concept of a "magic bullet," a compound that could selectively target disease-causing organisms, was first proposed by Paul Ehrlich over a century ago. nih.gov Antibody-drug conjugates are the modern embodiment of this vision in oncology. nih.govascopubs.org The journey of ADCs from concept to clinical reality has been marked by significant challenges and breakthroughs. The first ADC to gain approval from the U.S. Food and Drug Administration (FDA) in 2000, Gemtuzumab ozogamicin (B1678132) (Mylotarg), paved the way for a new class of cancer therapeutics. gtp-bioways.combiochempeg.com

Subsequent advancements in antibody engineering, linker chemistry, and payload potency have led to a rapid expansion of the ADC field. ascopubs.orglabiotech.eu As of early 2023, numerous ADCs have been approved for treating a variety of solid tumors and hematologic malignancies, with over a hundred more in clinical trials. ascopubs.orgsigmaaldrich.commdpi.com This growth is fueled by the remarkable efficacy these agents have shown, particularly in treating aggressive, treatment-refractory cancers. nih.gov Next-generation ADCs have demonstrated the ability to overcome challenges like tumor heterogeneity and can be effective even in tumors with low or varied expression of the target antigen. ascopubs.orgnih.gov The primary goal of ADCs is to widen the therapeutic window of highly potent drugs, delivering them specifically to tumor sites to maximize their anti-cancer activity while minimizing systemic toxicity. labiotech.eunih.gov

Fundamental Components of Antibody-Drug Conjugates: Antibody, Linker, and Cytotoxic Payload

The efficacy and safety profile of an ADC is determined by the careful selection and integration of its three distinct components. ascopubs.orgsigmaaldrich.comastrazeneca.com

Antibody: The monoclonal antibody (mAb) is the targeting component. sigmaaldrich.com It is designed to bind with high specificity to a tumor-associated antigen, a protein that is overexpressed on the surface of cancer cells compared to normal cells. gtp-bioways.comsigmaaldrich.com This specificity is what guides the ADC to the tumor. researchgate.net Most ADCs utilize humanized or human immunoglobulin G (IgG) antibodies to reduce immunogenicity and ensure a long half-life in circulation. sigmaaldrich.comastrazeneca.com Beyond just targeting, the antibody itself can sometimes exert anti-tumor effects through mechanisms like antibody-dependent cellular cytotoxicity (ADCC). ascopubs.orgmdpi.com

Cytotoxic Payload: The payload is the pharmacologically active, cell-killing agent. wikipedia.orgbiochempeg.com These are often molecules so potent that they would be too toxic for systemic administration as standalone chemotherapy. wikipedia.orggtp-bioways.com Payloads work by various mechanisms, such as disrupting microtubule assembly (e.g., auristatins, maytansinoids) or causing DNA damage (e.g., calicheamicins, PBD dimers), ultimately leading to cancer cell death. wikipedia.orgbiochempeg.comaxispharm.com

Linker: The linker is the chemical bridge that covalently connects the payload to the antibody. wikipedia.orgsigmaaldrich.com Its role is multifaceted and critical: it must be stable enough to keep the ADC intact while it circulates in the bloodstream, preventing premature release of the toxic payload that could harm healthy tissues. nih.govnih.gov Upon reaching the target cancer cell, the linker must then facilitate the efficient release of the payload to exert its cytotoxic effect. nih.govbroadpharm.com

Classification and Design Principles of ADC Linkers

The design of the linker is a key determinant of an ADC's therapeutic index, influencing its stability, pharmacokinetics, and mechanism of payload release. biochempeg.comfrontiersin.org Linkers are broadly categorized into two main types: cleavable and non-cleavable. nih.govnih.govbroadpharm.com

Cleavable linkers are designed to be stable in the bloodstream but are broken down by specific conditions prevalent within or around tumor cells, leading to the release of the payload. broadpharm.comsygnaturediscovery.comaxispharm.com This targeted release is a cornerstone of their design. There are several mechanisms for cleavage:

Protease-Sensitive Linkers: These linkers incorporate short peptide sequences (e.g., valine-citrulline or valine-alanine) that are recognized and cleaved by proteases, such as cathepsin B, which are highly active inside the lysosomes of tumor cells. nih.govbiochempeg.combroadpharm.com This is a widely used and successful strategy. broadpharm.com

pH-Sensitive (Acid-Labile) Linkers: This strategy leverages the lower pH of endosomal (pH 5-6) and lysosomal (pH ~4.8) compartments compared to the physiological pH of blood (~7.4). broadpharm.com Linkers containing acid-labile groups, like hydrazones, hydrolyze and release the payload in this acidic environment. broadpharm.com

Glutathione-Sensitive (Disulfide) Linkers: These linkers contain a disulfide bond that is susceptible to cleavage by reducing agents. biochempeg.comaxispharm.com The concentration of glutathione (B108866) (GSH) is significantly higher inside cells than in the blood plasma. biochempeg.com This differential allows disulfide linkers to remain stable in circulation but release the payload upon entering the reductive environment of the cytoplasm. biochempeg.comnjbio.com The N-succinimidyl 4-(2-pyridyldithio)butanoate (SPDB) linker is a prime example of this class, used to connect payloads like the maytansinoid DM4. njbio.comalmacgroup.com The kinetics of drug release from disulfide linkers can be fine-tuned by modifying the steric hindrance around the disulfide bond. njbio.comnih.gov

Table 1: Comparison of Common Cleavable Linker Types

Linker Type Cleavage Mechanism Location of Release Example Linker Motif
Protease-Sensitive Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B) Lysosome Valine-Citrulline (Val-Cit)
pH-Sensitive Hydrolysis in acidic environment Endosome/Lysosome Hydrazone
Glutathione-Sensitive Reduction by high intracellular glutathione (GSH) concentration Cytoplasm Disulfide (e.g., SPDB)

Non-cleavable linkers form a highly stable bond between the antibody and the payload, with no specific chemical trigger for release. biochempeg.comproteogenix.science Instead, the release of the payload relies on the complete degradation of the antibody component within the lysosome of the target cell. nih.govaacrjournals.org This process releases the payload still attached to the linker and a single amino acid from the antibody. nih.govbiochempeg.com

A major advantage of non-cleavable linkers is their enhanced stability in plasma, which can lead to a better therapeutic index and reduced off-target toxicity. biochempeg.comcreativebiolabs.net A well-known example is the thioether linker SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) used in Trastuzumab emtansine (Kadcyla®). nih.govbiochempeg.com However, because the released payload-linker-amino acid complex is often charged and less membrane-permeable, ADCs with non-cleavable linkers typically have a limited "bystander effect"—the ability to kill adjacent, antigen-negative tumor cells. nih.gov

The Critical Role of Linker Stability and Drug Release in ADC Efficacy

The balance between a linker's stability in circulation and its ability to efficiently release the payload at the tumor site is paramount for a successful ADC. biochempeg.comfrontiersin.orgsygnaturediscovery.com An ideal linker ensures the ADC remains intact during transit, preventing premature payload release that could cause systemic toxicity. nih.govbroadpharm.com The stability of the linker directly impacts the ADC's safety profile and the maximum tolerated dose. nih.gov

Upon reaching the target, the efficiency and mechanism of payload release influence the ADC's potency. axispharm.comfrontiersin.org For instance, cleavable linkers that release a membrane-permeable payload can induce a "bystander effect," where the released drug diffuses out of the target cell and kills neighboring cancer cells that may not express the target antigen. broadpharm.comaacrjournals.org This is particularly advantageous for treating heterogeneous tumors. aacrjournals.org Conversely, the high stability of non-cleavable linkers ensures that the payload is released only after internalization and degradation, which can increase specificity but may limit the bystander effect. creativebiolabs.netnih.gov Ultimately, linker design must be carefully optimized to strike the right balance between stability and payload release kinetics to achieve the desired therapeutic outcome. biochempeg.comfrontiersin.org

Table 2: Mentioned Chemical Compounds

Compound Name Abbreviation / Synonym
Dimethylamine-SPDB -
N-succinimidyl 4-(2-pyridyldithio)butanoate SPDB
Gemtuzumab ozogamicin Mylotarg
Valine-citrulline Val-Cit, vc
Valine-alanine Val-Ala, va
Trastuzumab emtansine T-DM1, Kadcyla
succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate SMCC
Monomethyl auristatin E MMAE
Maytansinoid DM4 DM4
Brentuximab vedotin Adcetris
Trastuzumab deruxtecan T-DXd, Enhertu
Sacituzumab govitecan Trodelvy
Enfortumab vedotin -
Inotuzumab ozogamicin Besponsa
Polatuzumab vedotin Polivy

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H19N3O4S2 B1427073 Dimethylamine-SPDB CAS No. 1193111-73-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-(dimethylamino)-4-(pyridin-2-yldisulfanyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4S2/c1-17(2)11(8-10-23-24-12-5-3-4-9-16-12)15(21)22-18-13(19)6-7-14(18)20/h3-5,9,11H,6-8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVABDPJDROOSBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CCSSC1=CC=CC=N1)C(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Dimethylamine Spdb As a Cleavable Linker in Antibody Drug Conjugate Synthesis

Introduction to Dimethylamine-SPDB as an ADC Linker

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cell-killing potency of a cytotoxic agent via a chemical linker. fujifilm.comnih.gov The linker is a critical component, ensuring the ADC remains stable in systemic circulation and facilitates the release of the payload at the target site. nih.gov this compound is a cleavable linker utilized in the synthesis of ADCs. dcchemicals.commedchemexpress.comarctomsci.comglpbio.com

The full chemical name for the parent compound, SPDB, is N-Succinimidyl 4-(2-pyridyldithio)butyrate. It belongs to the category of chemically-sensitive, cleavable linkers. The key feature of SPDB and its derivatives is a disulfide bond, which is susceptible to cleavage in the highly reductive intracellular environment of tumor cells, where the concentration of reducing agents like glutathione (B108866) is significantly higher than in the bloodstream. nih.gov This redox-sensitive cleavage mechanism allows for the selective release of the cytotoxic payload inside the target cancer cells.

A significant challenge in early ADC development was the premature release of the payload from disulfide linkers in circulation, leading to off-target toxicity. frontiersin.org To address this, linker design evolved to incorporate steric hindrance around the labile disulfide bond to enhance plasma stability. nih.govnih.govnih.gov The "this compound" linker represents a modification of the SPDB structure, and related hindered linkers like SPDB-DM4 feature gem-dimethyl substitution on the payload side. nih.gov This steric hindrance provides a balance between stability in circulation and efficient cleavage once internalized by the target cell. nih.govnih.gov For instance, the ADC candidate SAR-3419 utilized a fine-tuned SPDB-DM4 linker, which has a gem-dimethyl substitution, to achieve optimal anti-tumoral activity. nih.gov This design showed good stability in the bloodstream while maintaining efficient cleavage within the cell. nih.gov

Methodologies for Incorporating this compound into ADC Constructs

The incorporation of a linker-payload component like this compound into an antibody is a multi-step process that requires precise chemical strategies to form a stable and effective ADC.

Traditional methods for conjugating linkers to antibodies often target the side chains of naturally occurring amino acids, primarily lysines and cysteines. nih.govmdpi.com The this compound linker, in its common form, contains an N-hydroxysuccinimide (NHS) ester. precisepeg.com This functional group readily reacts with the primary amine groups on the side chains of lysine (B10760008) residues on the antibody surface, forming a stable amide bond. mdpi.com

The process typically involves:

Antibody Modification : The antibody is reacted with the this compound linker under controlled conditions. The NHS ester on the linker couples with accessible lysine residues on the antibody.

Payload Attachment : The other end of the linker, featuring the pyridyldithio group, is then used to attach the cytotoxic payload, which has been modified to contain a thiol group. This reaction forms the critical disulfide bond that characterizes the linker as cleavable.

Parameter Description Relevance to this compound
Reactive Group N-hydroxysuccinimide (NHS) EsterReacts with primary amines of lysine residues on the antibody to form a stable amide bond. mdpi.com
Target Residue LysineAbundant on the antibody surface, leading to multiple potential conjugation sites.
Resulting Conjugate Heterogeneous MixtureVariable Drug-to-Antibody Ratio (DAR) and conjugation sites, impacting pharmacokinetics. frontiersin.orgresearchgate.net
Bond Formed Amide BondStable covalent linkage between the antibody and the linker. mdpi.com

To overcome the homogeneity issues of traditional methods, site-specific conjugation techniques have been developed. nih.govmdpi.commdpi.com These advanced strategies aim to produce homogeneous ADCs with a precisely controlled DAR and defined attachment points, leading to improved pharmacokinetics and a wider therapeutic window. nih.govfrontiersin.orgnih.gov

While this compound is often associated with lysine conjugation via its NHS ester, the core structure can be modified to be compatible with site-specific methods. This involves replacing the NHS ester with a different reactive handle that targets a specifically introduced site on the antibody. mdpi.com

Key site-specific strategies include:

Engineered Cysteines : This popular approach involves genetically engineering the antibody to introduce cysteine residues at specific locations. nih.govnih.gov These engineered thiols provide highly specific sites for conjugation. A this compound linker modified with a maleimide (B117702) group instead of an NHS ester can react specifically with the thiol group of the engineered cysteine to form a stable thioether bond, yielding a homogeneous ADC with a defined DAR (e.g., DAR of 2). nih.govnih.gov

Incorporation of Unnatural Amino Acids (UAAs) : Antibodies can be engineered to include UAAs with bioorthogonal functional groups, such as an azide (B81097) or an alkyne. nih.govmdpi.commdpi.com The this compound linker can be derivatized with a complementary group to enable "click chemistry" reactions, like strain-promoted azide-alkyne cycloaddition (SPAAC), for highly specific and efficient conjugation. mdpi.com

Enzymatic Conjugation : Enzymes like transglutaminase can be used to create a covalent bond between a modified linker and a specific amino acid sequence (e.g., a glutamine tag) engineered into the antibody. mdpi.commdpi.com This allows for precise control over the conjugation site.

These methods enable the creation of ADCs where the this compound linker and its payload are attached at uniform, predetermined locations on the antibody. mdpi.com

Impact of this compound on the Homogeneity of Antibody-Drug Conjugates

The homogeneity of an ADC preparation, particularly the consistency of the drug-to-antibody ratio (DAR), is a critical quality attribute that significantly influences its clinical performance. nih.gov The choice of linker and conjugation strategy directly dictates the homogeneity of the final product. ucl.ac.uk

When this compound is used in conventional lysine conjugation, the result is a highly heterogeneous mixture. An antibody has numerous surface-accessible lysines, and the conjugation process is largely random, producing a range of species with DARs from 0 to 8 or even higher. nih.gov This heterogeneity is a known drawback, as different DAR species can have varied efficacy, clearance rates, and toxicity profiles. frontiersin.org For example, ADCs with very high DARs are often prone to aggregation and faster clearance from circulation due to increased hydrophobicity. frontiersin.org

In contrast, when a modified this compound linker is used in a site-specific conjugation strategy, it facilitates the production of a highly homogeneous ADC. nih.govucl.ac.uk By directing the conjugation to a limited number of engineered sites (e.g., two engineered cysteines), a single, predominant DAR species (e.g., DAR=2) can be manufactured. nih.govnih.gov This uniformity leads to more predictable pharmacokinetics, improved stability, and a better-defined therapeutic index. nih.govnih.gov The production of discrete, homogeneous ADC products is a major goal in the field, and linkers are designed and selected to be compatible with these advanced manufacturing processes. nih.govucl.ac.uk

Conjugation Strategy Linker Type Typical DAR Distribution Homogeneity Impact on ADC Properties
Conventional Lysine Conjugation This compound (NHS Ester)Broad (DAR 0-8+)HeterogeneousVariable PK, potential for aggregation, inconsistent efficacy. frontiersin.orgnih.gov
Site-Specific Cysteine Conjugation This compound (Maleimide)Predominantly a single species (e.g., DAR=2)HomogeneousPredictable PK, improved stability, enhanced therapeutic index. nih.govucl.ac.uk

Preclinical Evaluation of Antibody Drug Conjugates Featuring Dimethylamine Spdb

Assessment of In Vitro Cytotoxicity of Dimethylamine-SPDB-Linked ADCs in Target Cancer Cell Lines

The in vitro cytotoxicity of ADCs utilizing the this compound linker is a primary measure of their potential therapeutic activity. These assays are typically conducted on a panel of cancer cell lines with varying levels of target antigen expression. The potency of these ADCs is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the ADC required to inhibit the growth of 50% of the cancer cells.

Studies have demonstrated that ADCs linked with this compound exhibit potent in vitro cytotoxicity against antigen-positive cancer cell lines. For instance, the anti-CanAg antibody-drug conjugate, huC242-SPDB-DM4, has shown high potency against CanAg-positive colon cancer cell lines such as COLO 205 and HT-29. researchgate.netresearchgate.net The cytotoxicity is antigen-dependent, as the conjugates show significantly less activity against antigen-negative cell lines like Namalwa. researchgate.netresearchgate.net

Cell LineTarget AntigenADCIC50 (pM)Reference
COLO 205CanAghuC242-SPDB-DM440 researchgate.net
NamalwaCanAg (negative)huC242-SPDB-DM4>20,000 researchgate.net
HSC2EGFRanti-EGFR-SPDB-DM4180 acs.org
SASEGFRanti-EGFR-SPDB-DM4870 acs.org
OSC19EGFRanti-EGFR-SPDB-DM41390 acs.org
PC9EGFRanti-EGFR-SPDB-DM4180 acs.org
H1975EGFRanti-EGFR-SPDB-DM43360 acs.org
Ca9-22EGFRanti-EGFR-SPDB-DM489 acs.org

Cellular Uptake and Intracellular Trafficking of this compound-Conjugated ADCs

The journey of a this compound-conjugated ADC from the cell surface to the release of its cytotoxic payload is a multi-step process that is fundamental to its mechanism of action. This process involves internalization, trafficking to lysosomes, and subsequent cleavage of the linker to liberate the active drug.

Upon binding to its specific antigen on the surface of a cancer cell, the ADC-antigen complex is internalized, typically through receptor-mediated endocytosis. nih.gov This process involves the formation of endocytic vesicles that transport the ADC into the cell. The internalized vesicles then traffic through the endosomal pathway, eventually fusing with lysosomes. nih.gov Studies using lysosomal inhibitors, such as bafilomycin A1, have confirmed that lysosomal processing is essential for the activity of antibody-maytansinoid conjugates, including those with disulfide linkers like this compound. researchgate.net Inhibition of lysosomal function almost completely abolishes the G2-M cell cycle arrest induced by these ADCs, indicating that the payload must be released within this acidic and enzymatically active compartment to exert its cytotoxic effect. researchgate.netresearchgate.net

Once inside the lysosome, the this compound-linked ADC undergoes degradation. The antibody component is broken down by lysosomal proteases, leading to the formation of a lysine-linker-drug metabolite, such as lysine-Nε-SPDB-DM4. acs.orgnih.gov This initial metabolite is then further processed. The disulfide bond within the SPDB linker is susceptible to the reducing environment of the cell, leading to its cleavage and the release of the free maytansinoid payload, DM4. acs.orgnih.gov

A key aspect of the intracellular processing of this compound-DM4 conjugates is the subsequent S-methylation of the released DM4, forming S-methyl-DM4. acs.orgnih.gov Both DM4 and S-methyl-DM4 are lipophilic and cell-permeable metabolites. acs.org This contrasts with the metabolites of non-cleavable linkers, such as lysine-SMCC-DM1, which are charged and less permeable to cell membranes. acs.orgnih.gov The ability of the lipophilic metabolites from this compound ADCs to diffuse out of the target cell and kill neighboring antigen-negative tumor cells is known as the "bystander effect" and is thought to contribute significantly to the superior in vivo efficacy of these conjugates. nih.govtandfonline.com In vitro studies have shown that these lipophilic metabolites are nearly 1000 times more cytotoxic than the more hydrophilic lysine-linker-maytansinoid metabolites when added extracellularly. acs.orgcapes.gov.br

Parent ADCKey Metabolites in Tumor TissueProperties of MetabolitesReference
huC242-SPDB-DM4lysine-Nε-SPDB-DM4, DM4, S-methyl-DM4Lipophilic, cell-permeable (DM4, S-methyl-DM4) acs.orgnih.govnih.gov
huC242-SMCC-DM1lysine-Nε-SMCC-DM1Hydrophilic, poorly cell-permeable acs.orgnih.gov

In Vivo Efficacy Studies of this compound-Conjugated ADCs in Xenograft Models

The antitumor activity of this compound-linked ADCs has been extensively evaluated in preclinical xenograft models, where human tumor cells are implanted into immunodeficient mice. These studies have consistently demonstrated the potent and often superior efficacy of ADCs with this cleavable disulfide linker compared to those with non-cleavable linkers.

In a human colon cancer xenograft model using HT-29 cells, a single dose of huC242-SPDB-DM4 was more effective at eradicating tumors than multiple higher doses of the non-cleavable counterpart, huC242-SMCC-DM1. researchgate.net Similarly, in COLO 205 xenografts, huC242-SPDB-DM4 showed greater antitumor activity, leading to a higher number of tumor-free mice compared to the non-cleavable ADC. researchgate.net This enhanced in vivo activity is attributed to the release of potent, membrane-permeable metabolites (DM4 and S-methyl-DM4) that can exert a bystander killing effect on adjacent tumor cells that may not have been targeted by the ADC directly. nih.gov

The steric hindrance around the disulfide bond of the SPDB linker has been shown to be a critical factor in optimizing in vivo activity. A panel of huC242-maytansinoid conjugates with varying degrees of steric hindrance was tested, and the conjugate with intermediate disulfide bond stability, huC242-SPDB-DM4, demonstrated the best efficacy in two different colon cancer xenograft models. nih.gov This highlights the fine balance required: the linker must be stable enough to remain intact in circulation but labile enough to be efficiently cleaved within the tumor microenvironment.

Xenograft ModelADCKey Efficacy FindingReference
HT-29 (Colon Cancer)huC242-SPDB-DM4Superior tumor eradication with a single dose compared to multiple doses of huC242-SMCC-DM1. researchgate.net
COLO 205 (Colon Cancer)huC242-SPDB-DM4Greater antitumor activity and more tumor-free mice compared to huC242-SMCC-DM1. researchgate.net
Various Colon Cancer ModelshuC242-SPDB-DM4Demonstrated the best efficacy among a panel of disulfide-linked ADCs with varying stability. nih.gov
KB (High FRα expression)M-s-SPDB-DM4Complete tumor responses at a 2.5 mg/kg dose. aacrjournals.org

Evaluation of Systemic Stability and Clearance of this compound-ADCs in Preclinical Models

The stability of an ADC in systemic circulation is paramount to its success, as premature release of the cytotoxic payload can lead to off-target toxicity and reduced efficacy. The stability of this compound-linked ADCs is influenced by the steric hindrance around the disulfide bond. nih.gov

Pharmacokinetic studies in mice have shown that increasing the steric hindrance of the disulfide linker enhances the stability of the ADC in plasma. nih.gov For example, ADCs with more sterically hindered disulfide linkages were more resistant to reductive cleavage and had slower clearance rates. nih.gov The huC242-SPDB-DM4 conjugate, which has an intermediate level of steric hindrance, was found to be more stable and cleared more slowly from circulation than a similar conjugate with a less hindered disulfide linker (huC242-SPP-DM1). nih.gov However, it is less stable than a non-cleavable thioether-linked ADC. This balance is crucial, as excessive stability can hinder the timely release of the payload within the tumor.

ADC LinkerClearance Rate in MiceKey Stability FindingReference
SPDB-DM4Slower than SPP-DM1More resistant to reductive cleavage than less hindered disulfide linkers. nih.gov
SPP-DM1Faster than SPDB-DM4Less stable in circulation compared to more hindered disulfide linkers. nih.gov
SMCC-DM1 (non-cleavable)Slower than SPDB-DM4More stable in circulation due to the non-cleavable thioether bond. nih.gov

Mechanistic Investigations of Drug Release from Dimethylamine Spdb Linkers

Biochemical Mechanisms of Cleavage for Dimethylamine-SPDB in Intracellular Environments

The primary biochemical mechanism governing the cleavage of the this compound linker is the reduction of its disulfide bond. This process is not primarily enzymatic but rather a chemical reaction driven by the highly reductive environment found inside a cell. The intracellular space, particularly within tumor cells, maintains a high concentration of reducing agents, most notably glutathione (B108866) (GSH).

Upon internalization of the ADC into a target cell via receptor-mediated endocytosis, it is trafficked through the endosomal-lysosomal pathway. nih.govnih.govacs.org In many cases, initial processing involves the proteolytic degradation of the antibody component by lysosomal enzymes like cathepsins. nih.govmdpi.com This degradation is crucial as it removes the bulky antibody, making the disulfide bond within the this compound linker accessible to intracellular reducing agents.

The core cleavage event is a thiol-disulfide exchange reaction. nih.gov Glutathione, a tripeptide with a free thiol group, attacks the disulfide bond of the linker. This reaction cleaves the bond, separating the payload from the linker and antibody remnants. The released payload, now in its active form, can diffuse from the lysosome to its intracellular target, such as microtubules or DNA, to induce cell death. nih.govnih.gov The lipophilicity of the released metabolite can influence its ability to permeate membranes and potentially kill adjacent, non-targeted cancer cells, a phenomenon known as the bystander effect. mdpi.comacs.org

Identification of Specific Enzymes or Cellular Conditions Mediating this compound Cleavage

The cleavage of the this compound linker is mediated by specific cellular conditions rather than a single, specific enzyme. The most critical condition is the significant difference in reduction potential between the extracellular environment and the intracellular cytoplasm. mdpi.com

High Glutathione (GSH) Concentration: The key mediator of cleavage is the high intracellular concentration of glutathione, which is in the millimolar (mM) range (0.5–10 mM) within the cytoplasm. pharmiweb.com This is up to 1000-fold higher than the micromolar (µM) concentrations found in the extracellular plasma. This steep concentration gradient ensures that the disulfide linker remains largely intact in circulation but is rapidly reduced upon entering a cell. Cancer cells, due to high metabolic activity and oxidative stress, often exhibit even higher levels of GSH, further promoting selective drug release in the tumor. mdpi.compharmiweb.com

Lysosomal Proteases: While not directly cleaving the disulfide bond, lysosomal proteases play a vital preparatory role. The degradation of the antibody portion of the ADC within the lysosome is often a prerequisite for efficient drug release. nih.gov This proteolytic breakdown exposes the linker to the reductive environment.

Other Reducing Agents and Enzymes: Besides glutathione, other intracellular thiols and enzymes of the protein disulfide isomerase family may also contribute to the reduction of the disulfide bond within cellular compartments.

Kinetics of Payload Release from this compound-Linked ADCs In Vitro and Ex Vivo

The kinetics of payload release are a critical parameter in ADC design, balancing the need for stability in circulation with efficient payload delivery at the target site. For the this compound linker, the rate of drug release is not fixed but is tunable, primarily by modulating the steric hindrance around the disulfide bond. nih.govpharmiweb.comcreative-biolabs.com

The introduction of gem-dimethyl groups adjacent to the disulfide bond, as in the this compound linker, provides steric hindrance that significantly affects the rate of reduction. pharmiweb.comcreative-biolabs.com This modification enhances the linker's stability against premature thiol-disulfide exchange in plasma, leading to a slower, more controlled release of the payload once inside the target cell. nih.gov Studies comparing different disulfide linkers show that those with increased steric hindrance exhibit greater stability and slower release kinetics. For example, one study noted that a maytansinoid ADC with a sterically hindered disulfide linker had a half-life of over 9 days, compared to less hindered versions. acs.org

While specific release-rate constants for this compound are not broadly published, in vitro and ex vivo studies are used to characterize and compare these kinetics. These assays often involve incubating the ADC in plasma, with cell lysates, or with 3D tumor spheroid models and measuring the appearance of the free payload over time. mit.eduacs.orgbiorxiv.org The data from such studies inform the optimization of linker design to achieve the desired therapeutic window. nih.gov

The following table details key factors known to influence the payload release kinetics from this compound linkers.

FactorEffect on Payload Release RateScientific Rationale
Steric Hindrance Decreases release rateThe gem-dimethyl group physically shields the disulfide bond, making it less accessible to attack by reducing agents like glutathione, thus enhancing linker stability. nih.govpharmiweb.com
Glutathione (GSH) Concentration Increases release rateThe release mechanism is a concentration-dependent chemical reaction; higher levels of intracellular GSH drive the thiol-disulfide exchange reaction forward more rapidly.
Conjugation Site on Antibody Modulates release rateThe specific location where the linker-drug is attached to the antibody can affect the accessibility of the disulfide bond to reducing agents, thereby influencing the kinetics of payload release. nih.govresearchgate.net
Antibody/ADC Internalization Rate Prerequisite for releaseThe payload cannot be released until the ADC is internalized by the target cell and trafficked to the lysosome where the reductive environment is encountered. Faster internalization can lead to faster onset of release. nih.govmit.edu

Influence of Intratumoral Microenvironment on this compound Linker Stability and Release

The unique characteristics of the intratumoral microenvironment (TME) are fundamental to the function of ADCs with chemically-sensitive linkers like this compound. The TME is distinct from healthy tissue, exhibiting features such as hypoxia, mild acidity, and, crucially for this linker, a highly reductive state.

The this compound linker is designed for exceptional stability under the normal physiological conditions of the bloodstream, preventing the premature release of its toxic payload and minimizing systemic toxicity. However, upon extravasation and accumulation in a tumor, the ADC encounters the TME, which primes it for payload release.

The most significant feature of the TME influencing this compound stability is its reductive potential. This is a direct consequence of the high metabolic rate of tumor cells, which leads to increased levels of reducing agents like glutathione. mdpi.compharmiweb.com Furthermore, areas of necrosis within a tumor can lead to cell lysis, releasing large amounts of intracellular reducing agents into the local microenvironment. aacrjournals.org This creates a powerful reductive milieu that efficiently cleaves the linker's disulfide bond, releasing the active drug precisely at the site of disease. While other TME factors like low pH are critical for different linker types (e.g., hydrazones), the function of this compound is predominantly governed by the availability of thiols, making the reductive nature of the TME the key determinant of its payload-release mechanism. creative-biolabs.com

Comparative Analysis of Dimethylamine Spdb with Alternative Adc Linker Technologies

Comparison of Dimethylamine-SPDB with Other Disulfide-Based Cleavable Linkers

Disulfide linkers are designed to be stable in the bloodstream and undergo cleavage in the reducing environment of the tumor cell. The stability of these linkers can be modulated by introducing steric hindrance around the disulfide bond.

The this compound linker is a variant of the SPDB (N-Succinimidyl 4-(2-pyridyldithio)butanoate) linker. The incorporation of two methyl groups on the carbon atom adjacent to the disulfide bond in this compound provides increased steric hindrance compared to less hindered disulfide linkers like SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate). This steric hindrance is designed to enhance the stability of the ADC in circulation, thereby reducing premature release of the cytotoxic payload and minimizing off-target toxicities. pharmasalmanac.com

Studies have shown a correlation between the degree of steric hindrance in disulfide linkers and the clearance rate of the ADC. For instance, the clearance of ADCs with different disulfide linkers was found to decrease with increasing steric hindrance. nih.gov While specific data for this compound was not presented in that particular study, the principle suggests that the dimethyl substitution would contribute to lower clearance and a more stable pharmacokinetic profile compared to non-hindered or less-hindered disulfide linkers.

In a comparative study, a novel CD19-targeting ADC, huB4-DGN462, which utilizes a more hydrophilic sulfo-SPDB linker, demonstrated improved in vitro anti-proliferative and cytotoxic activity compared to SAR3419 (coltuximab ravtansine), an ADC that employs the SPDB linker with the maytansinoid payload DM4. researchgate.netnih.gov This suggests that modifications to the SPDB backbone, such as the addition of a sulfonate group, can further refine the therapeutic properties of disulfide-based linkers.

FeatureThis compoundOther Disulfide Linkers (e.g., SPDP)
Steric Hindrance Increased due to dimethyl substitutionLower
Predicted Plasma Stability HigherLower
Cleavage Mechanism Reduction of disulfide bond in tumor cellsReduction of disulfide bond in tumor cells
Potential Advantage Reduced premature payload release, potentially lower off-target toxicitySimpler synthesis
Potential Disadvantage May have slower payload release kinetics within the tumor cellMore susceptible to premature cleavage

Comparative Study of this compound Against Peptide-Based Cleavable Linkers (e.g., Valine-Citrulline)

Peptide linkers, such as the widely used valine-citrulline (vc) linker, are designed to be cleaved by specific lysosomal proteases, like cathepsin B, which are overexpressed in many tumor cells. This provides a distinct mechanism of payload release compared to the reduction-sensitive cleavage of disulfide linkers.

A key difference between this compound and peptide linkers lies in their susceptibility to different biological clearance mechanisms. While the stability of this compound is primarily influenced by the reducing potential of the cellular environment, peptide linkers can be susceptible to enzymatic degradation in the plasma, which can lead to premature payload release and associated toxicities, such as neutropenia observed with some vc-MMAE ADCs. semanticscholar.org

The choice of a cleavable linker also influences the "bystander effect," where the released payload can diffuse out of the target cell and kill neighboring antigen-negative tumor cells. Both disulfide-linked maytansinoids (like DM4 released from a SPDB linker) and vc-linked auristatins (like MMAE) can induce a bystander effect. consensus.appnih.gov The efficiency of this effect is dependent on the membrane permeability of the released payload. Studies have shown that highly permeable toxins conjugated with cleavable linkers, including both disulfide and valine-citrulline types, can exhibit successful bystander killing. nih.gov

Linker TypeCleavage MechanismKey AdvantagesKey Disadvantages
This compound Reduction of disulfide bond by intracellular glutathione (B108866)Generally stable in circulationPotential for slower payload release kinetics
Valine-Citrulline Cleavage by lysosomal proteases (e.g., Cathepsin B)Specific release mechanism inside the target cellPotential for premature cleavage by plasma proteases

Contrasting Performance of this compound-Linked ADCs with Non-Cleavable Linker Counterparts

Non-cleavable linkers rely on the complete degradation of the antibody component within the lysosome to release the payload, which remains attached to the linker and an amino acid residue. This results in a different metabolite profile compared to cleavable linkers. nih.gov

The primary advantage of non-cleavable linkers is their enhanced stability in circulation, which can lead to a wider therapeutic window and reduced off-target toxicity. nih.govadcreview.com However, this increased stability can come at the cost of reduced efficacy, as the payload is only released after the antibody is fully catabolized, and the resulting charged metabolite often has poor membrane permeability, limiting the bystander effect. nih.gov

In contrast, cleavable linkers like this compound are designed to release the free, membrane-permeable payload within the tumor microenvironment, which can be crucial for efficacy in tumors with heterogeneous antigen expression. consensus.app Studies have suggested that ADCs with cleavable linkers typically demonstrate superior efficacy, partly attributed to the bystander effect. medchemexpress.com For example, an ADC utilizing the SPDB-DM4 linker-payload was shown to have higher in vitro activity than its non-cleavable counterpart.

FeatureThis compound (Cleavable)Non-Cleavable Linkers
Payload Release Releases free, membrane-permeable payloadReleases payload attached to linker and amino acid
Bystander Effect Generally potentLimited or absent
Plasma Stability Generally stable, enhanced by steric hindranceHighly stable
Efficacy Often higher, especially in heterogeneous tumorsCan be lower, dependent on target internalization and degradation
Toxicity Potential for off-target toxicity from premature releaseGenerally lower off-target toxicity

Comparative Pharmacokinetic Profiles of ADCs Utilizing this compound Versus Other Linkers

As previously mentioned, the steric hindrance provided by the dimethyl groups in this compound is expected to contribute to a more stable PK profile with lower clearance compared to less hindered disulfide linkers. nih.gov Preclinical studies of ADCs with different disulfide linkers have demonstrated that increased steric hindrance leads to decreased clearance. nih.gov

When comparing disulfide linkers to non-cleavable linkers, studies have shown that the clearance of an ADC with a non-cleavable thioether linker (MCC) was similar to that of an ADC with a highly hindered disulfide linker. nih.gov This suggests that a well-designed, sterically hindered disulfide linker like this compound can achieve a PK profile comparable to that of a non-cleavable linker.

The PK of ADCs with peptide linkers can be more complex due to their potential susceptibility to plasma enzymes. semanticscholar.org This can lead to faster clearance of the intact ADC and higher levels of circulating free payload, which can contribute to toxicity.

Linker TypeExpected ClearanceKey PK Considerations
This compound Lower than less hindered disulfide linkersStability is dependent on the reducing environment
Other Disulfide Linkers Higher than sterically hindered variantsSusceptibility to premature cleavage
Peptide Linkers Can be variable, potentially higherSusceptibility to plasma proteases
Non-Cleavable Linkers Generally lowDependent on antibody catabolism for payload release

Relative Impact of Linker Type, Including this compound, on Therapeutic Index and Efficacy of ADCs

The therapeutic index (TI) of an ADC, the ratio between the toxic dose and the therapeutic dose, is a crucial measure of its safety and efficacy. The linker plays a pivotal role in determining the TI. pharmasalmanac.comnih.gov

A stable linker, such as the sterically hindered this compound, can improve the TI by minimizing the premature release of the cytotoxic payload in circulation, thereby reducing systemic toxicity. pharmasalmanac.com However, the linker must also allow for efficient payload release within the tumor to ensure efficacy. The balance between stability and efficient cleavage is a key challenge in linker design.

The choice between a cleavable linker like this compound and a non-cleavable linker impacts the TI through different mechanisms. While non-cleavable linkers may offer a wider therapeutic window due to lower off-target toxicity, their efficacy might be compromised in certain tumor types due to the lack of a bystander effect. adcreview.comnih.gov Conversely, the bystander effect mediated by cleavable linkers can enhance efficacy but may also contribute to off-target toxicity if the payload is released prematurely.

The clinical experience with coltuximab ravtansine (SAR3419), which utilizes an SPDB-DM4 linker, has shown that while it can be well-tolerated and demonstrate clinical responses, it has a narrow therapeutic window, and dose modifications have been necessary to manage toxicities. nih.govsemanticscholar.orgnih.gov This highlights the delicate balance required in linker design to maximize efficacy while maintaining an acceptable safety profile. Ultimately, the optimal linker choice is context-dependent, relying on the specific antibody, payload, and target indication.

Advanced Research and Future Directions for Dimethylamine Spdb in Adc Development

Optimization of Dimethylamine-SPDB Linker Design for Enhanced Efficacy and Safety

The optimization of linker chemistry is a critical determinant of an ADC's success, requiring a delicate balance between stability in systemic circulation and efficient payload release at the tumor site. researchgate.net For disulfide linkers like this compound, research has focused on structural modifications to fine-tune this balance.

A key strategy involves modulating the steric hindrance around the disulfide bond. njbio.com Increasing steric hindrance, for instance by introducing methyl groups adjacent to the bond, can enhance the ADC's stability in plasma. nih.gov This modification shields the disulfide bond from premature reduction in the bloodstream, minimizing off-target toxicity that can arise from early payload release. nih.gov An exemplary case is the ADC huC242-SPDB-DM4, where the spatial hindrance around the disulfide bond was carefully optimized to ensure both stability and precise drug release within the target cell. nih.gov This ADC, with an intermediate level of disulfide bond stability, demonstrated superior efficacy compared to its non-cleavable counterpart in preclinical models. nih.gov

Linker ModificationOptimization GoalImpact on ADC PropertiesRepresentative Example
Increased Steric Hindrance Enhance plasma stabilityReduces premature payload release and off-target toxicity by sterically shielding the disulfide bond. nih.govhuC242-SPDB-DM4 nih.gov
Incorporation of Polar Groups Improve hydrophilicityReduces aggregation, improves solubility and pharmacokinetics, and can enhance efficacy. njbio.comrsc.orgfrontiersin.orgsulfo-SPDB-DM4 rsc.orgnih.gov

Development of Novel Payloads Compatible with this compound Linkage

The choice of payload is fundamental to an ADC's potency. An effective payload must be highly cytotoxic, typically with IC50 values in the nanomolar to picomolar range, and possess a functional group for conjugation to the linker. frontiersin.orgnih.gov The this compound linker's broad chemical compatibility allows for its conjugation with a variety of small-molecule drugs.

Historically, SPDB linkers have been successfully conjugated with maytansinoid derivatives, such as DM4, a potent tubulin inhibitor. nih.gov The ADC huC242-SPDB-DM4, which utilizes this combination, showed significant activity in multiple xenograft tumor models. The disulfide linkage allows for the targeted delivery of the maytansinoid, which is released upon internalization into pancreatic tumor cells.

Current research is expanding beyond established payloads to develop novel cytotoxic agents with diverse mechanisms of action to overcome challenges like drug resistance. nih.gov This includes exploring new classes of tubulin inhibitors, DNA-damaging agents, and inhibitors of other critical cellular pathways. fujifilm.com For example, auristatin derivatives are a major class of ADC payloads. nih.gov Research into derivatives like azastatin has shown that modifications to the payload itself, such as the addition of N-terminal dimethylamine (B145610) groups, can increase cytotoxic potency. nih.gov The structural compatibility of the this compound linker makes it a candidate for conjugation with these next-generation auristatins and other emerging payloads. The development of novel payloads with unique release mechanisms is an active area of research aimed at expanding the therapeutic potential of ADCs. njbio.com

Payload ClassMechanism of ActionCompatibility with SPDB Linkers
Maytansinoids (e.g., DM4) Tubulin inhibitor; disrupts microtubule assembly, leading to cell cycle arrest. medchemexpress.comfrontiersin.orgClinically relevant; used in ADCs like huC242-SPDB-DM4 and coltuximab ravtansine. nih.govnih.gov
Auristatins (e.g., MMAE) Tubulin inhibitor; prevents tubulin polymerization. nih.govChemically compatible; potential for use with novel, more potent auristatin derivatives. nih.gov
Pyrrolobenzodiazepines (PBDs) DNA minor groove binder; crosslinks DNA, causing cell death. fujifilm.comThe chemical versatility of SPDB suggests potential compatibility.
Calicheamicins DNA minor groove binder; causes double-strand DNA breaks. almacgroup.comfujifilm.comThe chemical versatility of SPDB suggests potential compatibility.

Potential Applications of this compound in Bifunctional or Multi-Specific ADCs

The next frontier in targeted therapy involves the development of bispecific and multispecific antibodies, which can simultaneously engage multiple antigens or pathways. abzena.com This approach allows for enhanced tumor targeting, the ability to overcome antigen escape, and the potential to create novel mechanisms of action. The structural design of SPDB linkers supports their use in these complex formats, including for multi-drug conjugation or in dual-functional ADC designs.

In a bifunctional or multi-specific ADC, the this compound linker could be used to attach a cytotoxic payload to an antibody that has been engineered to bind to two different tumor-associated antigens. This could improve tumor selectivity and reduce the risk of targeting healthy tissues that may express only one of the antigens. Alternatively, such a construct could target one tumor antigen while also engaging an immune effector cell, combining direct cytotoxicity with immunotherapy.

Furthermore, this compound could facilitate the creation of ADCs carrying two different payloads. By using orthogonal linker chemistries, an antibody could be armed with two distinct classes of cytotoxins (e.g., a tubulin inhibitor and a DNA-damaging agent). This strategy could provide a synergistic anti-tumor effect and potentially overcome drug resistance mechanisms that are specific to a single payload type. The versatility of the SPDB linker makes it a valuable tool for these innovative ADC architectures that promise to expand the therapeutic space. abzena.com

Integration of this compound in Next-Generation ADC Platforms and Conjugation Methodologies

The evolution of ADCs has been marked by significant advances in conjugation technologies, moving from heterogeneous mixtures to homogeneous constructs with a precisely controlled drug-to-antibody ratio (DAR). nih.gov These next-generation platforms aim to improve the therapeutic window by optimizing the pharmacokinetic and safety profiles of ADCs. njbio.com

A major focus is on site-specific conjugation, which attaches the linker-payload to a predetermined site on the antibody. appliedclinicaltrialsonline.com This contrasts with traditional methods that randomly conjugate to lysine (B10760008) or cysteine residues, resulting in a heterogeneous product. njbio.comappliedclinicaltrialsonline.com The thiol-reactive nature of the SPDB linker makes it highly suitable for cysteine-based site-specific conjugation methods, such as those involving engineered cysteines (e.g., THIOMABs) or disulfide re-bridging technologies. nih.govresearchgate.netoup.com By reacting with a specific sulfhydryl group, this compound can be used to generate homogeneous ADCs with a defined DAR, leading to improved consistency and predictability in clinical settings. nih.govresearchgate.net

In addition to conjugation methods, new linker platforms are being developed to enhance ADC properties. Technologies like HydraSpace™ incorporate polar spacer units to increase the hydrophilicity of the ADC, mitigating issues of aggregation and improving pharmacokinetics. rsc.org The this compound release mechanism could be integrated into such advanced linker designs. For instance, a hydrophilic spacer could be positioned between the antibody conjugation site and the this compound-payload moiety, combining the benefits of improved solubility with a proven, reduction-sensitive release strategy. The integration of established linkers like this compound into these novel platforms is a promising avenue for creating safer and more effective ADCs. njbio.com

Challenges and Future Prospects for this compound in Clinical Translation of ADCs

Despite significant progress, the clinical translation of ADCs remains a complex and challenging process. frontiersin.org A substantial number of ADC candidates are discontinued (B1498344) during clinical trials, often due to an unfavorable balance between efficacy and toxicity. appliedclinicaltrialsonline.comnih.gov For this compound and other disulfide-based linkers, a primary challenge is perfecting the balance between stability and payload release. researchgate.net An overly stable linker may not release the payload efficiently inside the tumor cell, limiting efficacy, while a linker that is not stable enough can cause systemic toxicity. nih.gov

Another challenge is overcoming ADC heterogeneity when using traditional conjugation methods, which can lead to inconsistent clinical outcomes. njbio.com Furthermore, the development of tumor resistance to specific payloads remains a significant hurdle in the long-term treatment of cancer. nih.gov

The future prospects for this compound in clinical translation are intrinsically linked to addressing these challenges. Continued research into the optimization of the linker structure, through fine-tuning steric hindrance and enhancing hydrophilicity, will be crucial for improving the therapeutic index. nih.govrsc.org The most significant prospect lies in the integration of this compound with next-generation ADC technologies. The shift towards site-specific conjugation to produce homogeneous ADCs will likely enhance the clinical performance of ADCs using this linker. researchgate.net

Moreover, applying this compound linkers in novel formats, such as bifunctional or multi-specific ADCs, holds the potential to overcome tumor antigen heterogeneity and improve targeting specificity. abzena.com The development of new payloads with different mechanisms of action that are compatible with this compound linkage will be essential for tackling drug resistance. nih.govnjbio.com Ultimately, the successful clinical translation of future ADCs incorporating this compound will depend on the synergistic optimization of the antibody, linker, payload, and conjugation strategy. nih.govfrontiersin.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic protocols for Dimethylamine-SPDB, and how can purity be validated?

  • Methodological Answer : Synthesis of this compound (CAS 1193111-73-7) involves coupling dimethylamine with the SPDB linker via controlled stoichiometry in anhydrous conditions. Purity validation requires reversed-phase HPLC (≥95% purity threshold) and mass spectrometry (e.g., ESI-MS for molecular ion confirmation). Residual solvent analysis (e.g., GC-MS) is critical due to dimethylamine’s high volatility . For safety, follow SDS guidelines: use fume hoods, chemical-resistant gloves, and avoid ignition sources during synthesis .

Q. How should researchers characterize the stability of this compound under varying pH conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers at pH 4.0–7.4 (simulating physiological and lysosomal environments). Monitor degradation via UV-Vis spectroscopy (absorbance at 260–280 nm) and LC-MS to identify breakdown products. Reference protein preparation protocols (e.g., pH 6.2–6.8 for ADC stability ) to align with drug-release kinetics in antibody-drug conjugates (ADCs) .

Q. Which databases provide authoritative physicochemical and toxicological data for this compound?

  • Methodological Answer :

  • PubChem/HSDB : For toxicity profiles (e.g., LD50, LC50) and regulatory classifications .
  • NIST Chemistry WebBook : For thermodynamic properties (vapor pressure, solubility) .
  • BindingDB : To cross-reference binding affinity data (e.g., IC50) with similar ADC linkers .
    Avoid non-peer-reviewed sources; prioritize HSDB and NIST for validated data .

Advanced Research Questions

Q. How can computational modeling predict the drug-release efficiency of this compound in ADCs?

  • Methodological Answer : Use molecular dynamics (MD) simulations to model the linker’s cleavage in lysosomal environments (pH ~5.0). Parameterize force fields with DFT-calculated bond dissociation energies. Validate predictions using in vitro assays (e.g., incubation with cathepsin B and HPLC quantification of released payload). Cross-reference structural data from PDB entries (e.g., 1XYZ for antibody-linker interactions) .

Q. What experimental strategies resolve contradictions between in vitro and in vivo stability data for this compound-based ADCs?

  • Methodological Answer :

  • In vitro-in vivo correlation (IVIVC) : Compare linker stability in cell lysates (e.g., HepG2 lysosomes) versus plasma pharmacokinetics in murine models.
  • Metabolomic profiling : Use LC-MS/MS to identify serum proteins or enzymes (e.g., esterases) causing unexpected cleavage .
  • Control experiments : Include ADC variants with non-cleavable linkers to isolate this compound-specific effects .

Q. How do structural modifications of this compound impact ADC efficacy and toxicity?

  • Methodological Answer :

  • SAR studies : Synthesize analogs with varying spacer lengths or substituents (e.g., PEGylation). Assess cytotoxicity (IC50 in cancer cell lines) and plasma stability (half-life in human serum).
  • Toxicogenomics : Use RNA-seq to compare gene expression profiles (e.g., apoptosis markers) between analogs.
  • In silico screening : Employ chemical similarity searches (via PDB Advanced Search) to identify structural motifs linked to off-target binding .

Data Management and Reproducibility

Q. What metadata standards are essential for publishing this compound-related research?

  • Methodological Answer :

  • Chemical identifiers : Include CAS 1193111-73-7, IUPAC name, and SMILES strings in all datasets .
  • Experimental protocols : Document buffer compositions, instrument calibration (e.g., HPLC column specifications), and statistical methods (e.g., ANOVA for stability studies).
  • Data repositories : Deposit raw spectra and simulation trajectories in Zenodo or Figshare, citing DOI in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethylamine-SPDB
Reactant of Route 2
Reactant of Route 2
Dimethylamine-SPDB

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.